Olamufloxacin (HSR-903) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, , ] It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] Olamufloxacin has been investigated for its potential use in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and Legionnaires' disease. [, , , ]
Related Compounds
Sparfloxacin
Compound Description: Sparfloxacin is a fluoroquinolone antibiotic that inhibits DNA gyrase, an essential bacterial enzyme. [, , ] It exhibits broad-spectrum antibacterial activity and is effective against various Gram-positive and Gram-negative bacteria, including Legionella spp. [, ]
Relevance: Sparfloxacin is structurally related to Olamufloxacin and shares its mechanism of action. [, ] Both compounds demonstrate potent in vitro activity against Legionella spp., with identical MIC50 values (0.008 mg/L). [] Additionally, both Sparfloxacin and Olamufloxacin effectively inhibit intracellular growth and cytotoxicity of L. pneumophila in macrophages. [] These findings suggest that Sparfloxacin and Olamufloxacin possess comparable efficacy profiles against Legionella infections.
Levofloxacin
Compound Description: Levofloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, , ] It displays broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including Legionella spp. [, ]
Relevance: Ciprofloxacin, a fluoroquinolone antibiotic, is structurally related to Olamufloxacin. [, , ] While both drugs display activity against various bacteria, Olamufloxacin demonstrates superior efficacy against Ciprofloxacin-resistant strains, particularly H. influenzae. [] This enhanced activity of Olamufloxacin against resistant strains makes it a potential alternative for treating infections caused by Ciprofloxacin-resistant bacteria.
Relevance: Erythromycin, belonging to the macrolide class of antibiotics, differs structurally and mechanistically from Olamufloxacin, a fluoroquinolone. [, ] Both compounds show activity against Legionella spp., but Olamufloxacin demonstrates significantly greater efficacy both in vitro and in vivo. [] In a guinea pig model of Legionnaires' disease, Olamufloxacin consistently outperformed Erythromycin in reducing lung bacterial burden and improving survival rates. []
Grepafloxacin
Compound Description: Grepafloxacin, an amphoteric quinolone antibiotic, exhibits a unique molecular charge property that is sensitive to pH changes around the physiological pH. [] This property significantly influences its binding to negatively charged lipid membranes, which plays a crucial role in its pharmacokinetic properties and distribution in vivo. []
Relevance: Grepafloxacin, along with Olamufloxacin, belongs to the amphoteric quinolone subclass. [] Both compounds share this unique molecular characteristic of pH-dependent charge variations around physiological pH (approximately 7.4). [] This shared property significantly impacts their interaction with biological membranes and potentially influences their pharmacokinetic profiles and distribution within the body. []
Sitafloxacin
Compound Description: Sitafloxacin is a fluoroquinolone antibiotic that, like Olamufloxacin, contains a spirocyclic pyrrolidine moiety as a key structural element within its molecular structure. [] This spirocyclic pyrrolidine core contributes to the overall shape and flexibility of the molecule, which is essential for its interaction with bacterial targets and, consequently, its antibacterial activity.
Relevance: Sitafloxacin and Olamufloxacin share a notable structural feature: the central diamine core embedded within a spirocyclic pyrrolidine ring system. [] This structural similarity suggests a potential for similar synthetic routes and highlights the importance of this specific structural motif for the antibacterial activity of fluoroquinolones.
ABT-492
Compound Description: ABT-492 is a novel fluoroquinolone antibiotic demonstrating potent activity against a range of bacterial species, including Yersinia pestis. [] Its efficacy against Y. pestis, the causative agent of plague, makes it a potential candidate for further investigation and development as a treatment option for plague. []
Relevance: Both ABT-492 and Olamufloxacin belong to the fluoroquinolone class of antibiotics and exhibit potent in vitro activity against Yersinia pestis. [] Given the limited treatment options for plague, particularly in the face of emerging antibiotic resistance, both compounds represent promising leads for developing new therapeutic strategies against this serious infectious disease. []
Source and Classification
Olamufloxacin is classified as a fluoroquinolone antibiotic. It is structurally related to other well-known fluoroquinolones such as ciprofloxacin and levofloxacin. The compound was developed with the intention of enhancing antibacterial activity while minimizing resistance development. Its systematic name is 1-cyclopropyl-6-fluoro-4-oxo-7-(3-(trifluoromethyl)phenyl)-1,4-dihydroquinoline-3-carboxylic acid.
Synthesis Analysis
The synthesis of Olamufloxacin involves several key steps:
Formation of the Quinoline Core: The synthesis begins with the cyclization of appropriate precursors to form the quinoline core.
Introduction of Functional Groups: Functional groups such as amino and fluoro groups are introduced through selective reactions.
Spirocyclic Ring Formation: A critical step in the synthesis is the formation of a spirocyclic ring via spirocyclization reactions.
Optimization for Industrial Production: The production process is optimized for high yield and purity, controlling parameters such as temperature, pressure, and pH during reactions. Final purification typically involves crystallization.
Technical Parameters
Temperature Control: Maintaining specific temperatures during reactions to promote desired transformations.
pH Monitoring: Adjusting pH levels to optimize reaction conditions for functional group modifications.
Molecular Structure Analysis
Olamufloxacin features a complex molecular structure characterized by a quinoline backbone with multiple substituents:
Core Structure: The quinoline core contributes to the compound's antibacterial properties.
Functional Groups: The presence of a cyclopropyl group and a trifluoromethyl group enhances its pharmacological profile.
Structural Data
Molecular Formula: C₁₈H₁₄F₃N₃O₂
Molecular Weight: Approximately 363.32 g/mol
The spatial arrangement of atoms within Olamufloxacin plays a crucial role in its interaction with bacterial enzymes.
Chemical Reactions Analysis
Olamufloxacin can undergo various chemical reactions:
Oxidation: Under specific conditions, Olamufloxacin can be oxidized to yield different quinoline derivatives.
Reduction: Reduction reactions are utilized to modify existing functional groups within the compound.
Substitution Reactions: Nucleophilic substitution reactions are common for introducing new functional groups.
Substitution Reagents: Halogenating agents and nucleophiles are typically employed in these transformations.
Mechanism of Action
The primary mechanism of action for Olamufloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV:
Target Enzymes: These enzymes are crucial for DNA replication and supercoiling in bacteria.
Inhibition Process: By inhibiting these enzymes, Olamufloxacin disrupts DNA replication, leading to bacterial cell death.
Biochemical Pathways
Olamufloxacin's action results in the prevention of DNA supercoiling necessary for replication and transcription processes in bacteria, effectively halting their growth.
Physical and Chemical Properties Analysis
Olamufloxacin possesses several notable physical and chemical properties:
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
Relevant Data
Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.
pH Stability Range: Optimal stability is often observed at neutral pH levels.
Applications
Olamufloxacin has significant applications in both clinical and research settings:
Antibacterial Treatment: It is primarily used for treating infections caused by susceptible strains of bacteria, including respiratory tract infections.
Pharmacokinetic Studies: Research into its distribution characteristics in body fluids has provided insights into its efficacy when administered orally or via inhalation.
Research Tool: In laboratory settings, Olamufloxacin serves as a model compound for studying fluoroquinolone resistance mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nizatidine is a member of the class of 1,3-thiazoles having a dimethylaminomethyl substituent at position 2 and an alkylthiomethyl moiety at position 4. It has a role as an anti-ulcer drug, a H2-receptor antagonist and a cholinergic drug. It is a member of 1,3-thiazoles, a C-nitro compound, an organic sulfide, a tertiary amino compound and a carboxamidine. A histamine H2 receptor antagonist with low toxicity that inhibits gastric acid secretion. The drug is used for the treatment of duodenal ulcers. Nizatidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Nizatidine has been linked to rare instances of clinically apparent acute liver injury. Nizatidine is a competitive and reversible histamine H2-receptor antagonist with antacid activity. Nizatidine inhibits the histamine H2-receptors located on the basolateral membrane of the gastric parietal cell, thereby reducing basal and nocturnal gastric acid secretion, resulting in a reduction in gastric volume, acidity, and amount of gastric acid released in response to stimuli.
NK 252 is a Nrf2 activator that interacts directly with the domain containing the Nrf2-binding site of Keap1.1 At 1.36 µM, it is reported to activate the NQO1-antioxidant response element in a luciferase reporter gene assay two-fold above background. NK 252 has been shown to downregulate the expression of fibrogenic genes, producing antifibrotic effects in a rat model of non-alcoholic steatohepatitis. Novel Nrf2 activator, interacting with the Nrf2-binding site of Keap1 and downregulates the expression of fibrogenic genes NK-252 is a Nrf2 activator. It acts by interacting with the Nrf2-binding site of Keap1 and downregulates the expression of fibrogenic genes.